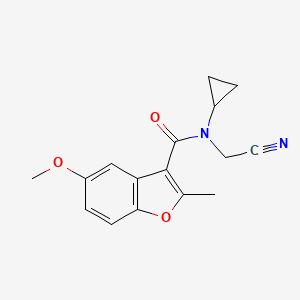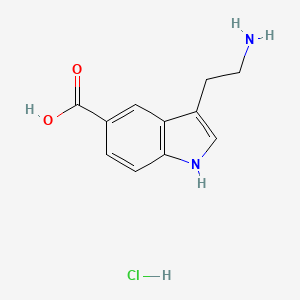![molecular formula C11H10F3N5S2 B2787650 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-97-8](/img/structure/B2787650.png)
4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" is an organic compound that features prominently in various fields of scientific research due to its unique structural attributes. This molecule is characterized by the combination of several heterocyclic rings and functional groups, making it an attractive candidate for diverse applications, particularly in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" involves multi-step organic synthesis. Here's a generalized outline:
Starting Materials: : Key starting materials might include ethyl derivatives, trifluoromethyl-substituted pyrazole, and triazole-based precursors.
Reactions
Formation of Pyrazole Ring: Utilizing methods like cycloaddition reactions or condensation of appropriate nitriles with hydrazines.
Synthesis of Thieno Ring: Typically involves sulfur incorporation via thiation reactions.
Formation of Triazole Ring: Commonly through cyclization reactions involving azide or diazotization procedures.
Reaction Conditions: : The reactions are typically performed under controlled temperatures and inert atmospheres (like nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial synthesis might scale up these reactions using more efficient catalysts and continuous flow techniques to ensure high yields and purity. Such methods would also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially on the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Can be reduced to yield various thiol derivatives.
Substitution: : Likely to undergo electrophilic or nucleophilic substitution on different ring systems.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Employing halogenating agents or nucleophiles like amines and alkoxides under appropriate conditions.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Thiol derivatives
Substitution: : Various substituted thieno-pyrazole-triazole derivatives
Aplicaciones Científicas De Investigación
"4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" finds application across various scientific disciplines:
Chemistry: : Useful as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic agent, explored for antiviral, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials, including polymers with unique properties.
Mecanismo De Acción
The mechanism of action for this compound involves interaction with specific molecular targets, often proteins or enzymes, which it binds to, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target pathways involved:
Binding Sites: : Likely interacts with active sites on enzymes or receptor proteins.
Pathways: : May affect signaling pathways related to cell growth, apoptosis, or immune responses.
Comparación Con Compuestos Similares
Comparing "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" with similar compounds, we can highlight its unique trifluoromethyl group and combination of multiple ring systems:
Similar Compounds
4-ethyl-5-[1-methyl-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
4-ethyl-5-[1-methyl-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Its uniqueness lies in the distinct physicochemical properties imparted by the trifluoromethyl group, which can influence factors like bioavailability, metabolic stability, and overall pharmacokinetic profile. These features make it a compound of interest for further research and development.
Propiedades
IUPAC Name |
4-ethyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5S2/c1-3-19-8(15-16-10(19)20)6-4-5-7(11(12,13)14)17-18(2)9(5)21-6/h4H,3H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPGBLUZXBKNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

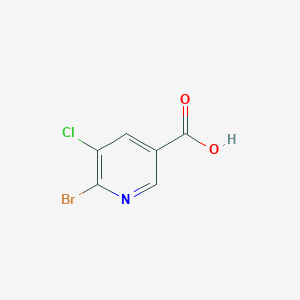
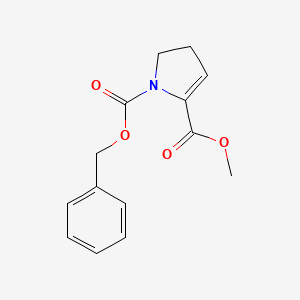
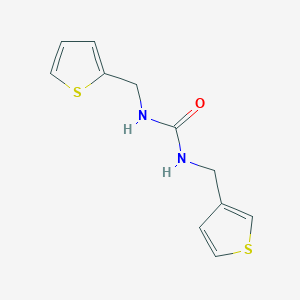
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)
![4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2787578.png)
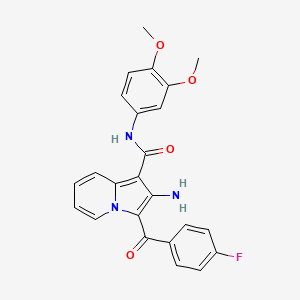

![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
